molecular formula C9H11N3O2 B2402090 2-Hydrazinocarbonyl-N-phenyl-acetamide CAS No. 15601-64-6

2-Hydrazinocarbonyl-N-phenyl-acetamide

Cat. No.: B2402090
CAS No.: 15601-64-6
M. Wt: 193.206
InChI Key: XRTJPRJDAUGFHG-UHFFFAOYSA-N
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Scientific Research Applications

2-Hydrazinocarbonyl-N-phenyl-acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for “2-Hydrazinocarbonyl-N-phenyl-acetamide” are not specified in the search results. As a chemical used for research purposes , its future directions may depend on the outcomes of current research and the discovery of new applications.

Preparation Methods

The synthesis of 2-Hydrazinocarbonyl-N-phenyl-acetamide typically involves the reaction of phenylacetic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Hydrazinocarbonyl-N-phenyl-acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Hydrazinocarbonyl-N-phenyl-acetamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

2-Hydrazinocarbonyl-N-phenyl-acetamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its hydrazine group, which imparts distinct reactivity and applications.

Properties

IUPAC Name

3-hydrazinyl-3-oxo-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-12-9(14)6-8(13)11-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTJPRJDAUGFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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